1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid
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Overview
Description
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid is a complex organic compound that features a combination of azepane and oxalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the phenoxypropyl intermediate: This step involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with a suitable propylating agent under basic conditions to form the phenoxypropyl intermediate.
Azepane ring formation: The phenoxypropyl intermediate is then reacted with azepane under acidic or basic conditions to form the desired azepane derivative.
Oxalic acid addition: Finally, the azepane derivative is reacted with oxalic acid to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Similar in structure but lacks the azepane and oxalic acid moieties.
Phenylboronic acids: Used in similar synthetic applications but differ in their functional groups and reactivity.
Uniqueness
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid is unique due to its combination of azepane and oxalic acid moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]azepane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-3-9-17-10-11-18(19(16-17)21-2)22-15-8-14-20-12-6-4-5-7-13-20;3-1(4)2(5)6/h3,9-11,16H,4-8,12-15H2,1-2H3;(H,3,4)(H,5,6)/b9-3+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWSAQBPTQTPSY-JSGFVSQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCN2CCCCCC2)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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